Granatomycin E -

Granatomycin E

Catalog Number: EVT-14238102
CAS Number:
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Granatomycin E is derived from the fermentation of Streptomyces species, particularly Streptomyces griseus and Streptomyces sp. OUCMDZ-4982. These bacteria are typically isolated from soil samples and are known for their ability to produce a wide range of bioactive natural products, including various antibiotics and anticancer agents .

Classification

Chemically, Granatomycin E belongs to the class of polyketides, which are secondary metabolites characterized by their diverse structures and biological activities. Within this class, it is specifically categorized as an anthracycline due to its multi-ring structure and its mechanism of action that involves intercalation into DNA .

Synthesis Analysis

Methods

The synthesis of Granatomycin E can be achieved through both natural extraction methods from bacterial cultures and synthetic approaches in laboratory settings. The natural extraction involves culturing Streptomyces strains under specific conditions that favor the production of Granatomycin E.

Technical Details

Recent studies have focused on optimizing fermentation conditions to enhance yield. This includes varying parameters such as temperature, pH, and nutrient composition in the growth medium. For example, using a combination of glucose and yeast extract has been shown to significantly increase the production levels of Granatomycin E during fermentation processes .

Molecular Structure Analysis

Structure

Granatomycin E features a complex molecular structure typical of anthracyclines, characterized by multiple aromatic rings and hydroxyl groups that contribute to its biological activity. The detailed structure includes a tetracyclic core with various substituents that affect its solubility and interaction with biological targets.

Data

The molecular formula for Granatomycin E is C₁₄H₁₇N₃O₅, with a molecular weight of approximately 307.30 g/mol. The compound's structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions

Granatomycin E undergoes several chemical reactions that are crucial for its biological activity. Notably, it can intercalate into DNA strands, disrupting replication and transcription processes in bacterial cells.

Technical Details

The mechanism involves the formation of stable complexes with DNA, which leads to the inhibition of topoisomerase II activity—an essential enzyme for DNA unwinding during replication. This interaction can result in double-strand breaks in bacterial DNA, ultimately leading to cell death .

Mechanism of Action

Process

The primary mechanism by which Granatomycin E exerts its antibacterial effects is through DNA intercalation. This process prevents the proper functioning of topoisomerases, enzymes critical for managing DNA topology during replication.

Data

Studies have shown that Granatomycin E exhibits selective toxicity towards bacterial cells while having minimal effects on mammalian cells due to differences in cellular uptake mechanisms and DNA structure . The compound's effectiveness has been demonstrated against various Gram-positive bacteria, including resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Granatomycin E is typically presented as a yellow or orange solid with moderate solubility in polar solvents like methanol and dimethyl sulfoxide. Its melting point ranges around 150-155°C.

Chemical Properties

The compound is stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light. Its stability profile makes it suitable for formulation in pharmaceutical applications aimed at treating bacterial infections .

Applications

Scientific Uses

Granatomycin E has significant potential in scientific research as an antibiotic agent. Its ability to inhibit bacterial growth makes it a valuable candidate for developing new treatments against antibiotic-resistant infections. Additionally, it serves as a model compound for studying the biosynthesis of polyketides and exploring synthetic modifications that could enhance its efficacy or reduce toxicity .

Research continues into optimizing its production methods and exploring its full range of biological activities, potentially leading to novel therapeutic applications in medicine.

Biosynthesis and Metabolic Engineering

Genomic Context of Granatomycin E Biosynthetic Gene Clusters in Streptomyces spp.

Granatomycin E belongs to the benzoisochromanequinone class of aromatic polyketides, structurally related to granaticin and actinorhodin. Its biosynthetic gene cluster (BGC) was first characterized in Streptomyces violaceoruber Tü22, spanning 39.25 kb and containing 37 open reading frames (ORFs) [3]. Comparative genomic analyses reveal that this BGC (designated gra) shares significant homology with the actinorhodin (act) cluster in Streptomyces coelicolor, particularly in polyketide synthase (PKS) genes. However, key distinctions exist in genes governing pyran-ring stereochemistry and deoxysugar biosynthesis. The gra cluster includes:

  • Type II PKS genes (graP1, graP2, graP3) for the polyketide backbone assembly.
  • Cyclase/aromatase genes (graORF14, graORF15) responsible for ring cyclization.
  • Sugar biosynthesis genes (graORF26–30) encoding enzymes for L-rhodinose attachment.
  • Regulatory genes (graORF8, graORF9) and an export pump (graORF10) [3] [9].

Genome mining of diverse Streptomyces strains indicates that Granatomycin E BGCs exhibit strain-specific variations in gene composition and regulatory elements, influencing production titers [4].

Table 1: Core Genes in the Granatomycin E Biosynthetic Cluster

GeneFunctionHomology to Actinorhodin BGC
graP1–P3Type II PKS subunits85% (to actI–III)
graORF15Cyclase/aromatase78% (to actVII)
graORF26–30Deoxysugar biosynthesis & glycosylationAbsent in act cluster
graORF8Pathway-specific regulator70% (to actII–ORF4)

Enzymatic Pathways and Modular Polyketide Synthase (PKS) Systems

Granatomycin E is synthesized via a type II PKS system, where discrete enzymes iteratively modify the growing polyketide chain. The pathway initiates with the condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units, catalyzed by the minimal PKS (GraP1–P3) [3]. Key enzymatic steps include:

  • Chain initiation and elongation: The ketosynthase (KSα), chain-length factor (KSβ), and acyl carrier protein (ACP) form the minimal PKS to generate a decaketide backbone.
  • First-ring cyclization: The cyclase GraORF15 catalyzes C7–C12 aldol condensation, forming the benzoisochromanequinone core.
  • Stereospecific reduction: Ketoreductase GraORF13 reduces the C9 carbonyl to a hydroxyl group, establishing chiral centers.
  • Glycosylation: Glycosyltransferase GraORF5 attaches L-rhodinose to the aglycone, a step absent in actinorhodin biosynthesis [3] [6].

Post-PKS modifications involve oxidative tailoring (e.g., GraORF6-mediated hydroxylation) and methylation (GraORF12), enhancing structural diversity. Modular engineering of the ketoreductase domain has been shown to alter stereochemistry, yielding analogues like dihydrogranaticin B [1].

Table 2: Enzymatic Steps in Granatomycin E Biosynthesis

StepEnzyme(s)Substrate(s)Product
Polyketide chain assemblyGraP1–P3 (minimal PKS)Acetyl-CoA + Malonyl-CoADecaketide backbone
CyclizationGraORF15 (cyclase)DecaketideBenzoisochromanequinone aglycone
ReductionGraORF13 (ketoreductase)AglyconeChiral hydroxy intermediate
GlycosylationGraORF5 (GT)Aglycone + TDP-rhodinoseGranatomycin D
Oxidation/MethylationGraORF6/GraORF12Granatomycin DGranatomycin E

Regulatory Mechanisms of Secondary Metabolite Production in Host-Associated Actinobacteria

Granatomycin E production is tightly regulated by environmental cues and genetic hierarchies. In host-associated Streptomyces (e.g., tunicate symbionts), three regulatory layers dominate:

  • Pathway-specific regulators: The gra cluster encodes GraORF8 (a Streptomyces antibiotic regulatory protein, SARP) that activates transcription of PKS genes [1].
  • Global nutrient sensors: Phosphate limitation activates the PhoR-PhoP system, derepressing polyketide synthesis. Similarly, carbon catabolite repression (CCR) mediated by GlnR modulates carbon flux toward secondary metabolism [7] [9].
  • Stress-responsive systems: In co-culture with pathogens, reactive oxygen species (ROS) induce the SigB-RsbV anti-sigma factor system, upregulating BGC expression [1].

Notably, light-responsive regulators LitR/LitS in Streptomyces spp. enhance antibiotic synthesis under blue-green light by binding adenosyl B12 and activating photosensory promoters upstream of BGCs [9]. Engineered overexpression of graORF8 in S. coelicolor CH999 increased granatomycin titers by 8-fold, validating its pivotal role [3].

Role of Co-Culture and Mixed Fermentation in Upregulating Granatomycin E Yield

Co-culturing Streptomyces producers with competitor species mimics ecological interactions, activating silent BGCs. Key findings include:

  • Co-culture of Streptomyces sp. PTY087I2 (isolated from a Panamanian tunicate) with methicillin-resistant Staphylococcus aureus (MRSA) increased granaticin/granatomycin production by 23-fold compared to monoculture [1]. This induction is attributed to bacterial cell-wall components (e.g., peptidoglycan fragments) acting as elicitors.
  • In mixed fermentations with Bacillus licheniformis, metabolomic profiling revealed enhanced synthesis of polyketide precursors (e.g., malonyl-CoA, methylmalonyl-CoA) and upregulation of stress-responsive metabolites (e.g., pipecolic acid, copaene) [6].
  • Temporal dynamics in co-culture: Antibiotic production peaks during late stationary phase, coinciding with nutrient depletion and competitor quorum-signaling molecules (e.g., Pseudomonas acyl-homoserine lactones) [1] [6].

Table 3: Granatomycin E Yield in Different Culture Systems

Culture MethodInducing PartnerFold-Change vs. MonocultureKey Inducers Identified
MonocultureNone1× (baseline)N/A
Bacterial co-cultureMRSA23×Peptidoglycan fragments
Bacterial co-cultureBacillus licheniformis12×Surfactin-like lipopeptides
Fungal co-cultureEurotium amstelodamiChitin oligosaccharides

Properties

Product Name

Granatomycin E

IUPAC Name

2-[(7S,9S,10S)-1,5,10,12,19-pentahydroxy-7,18-dimethyl-3,14-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),4,6(11),12-tetraen-9-yl]acetic acid

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6?,7?,8-,9?,17+,22?/m0/s1

InChI Key

ABHOBVJKBDCTNB-SQIZHHNWSA-N

Canonical SMILES

CC1C2=C(C(C(O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O

Isomeric SMILES

C[C@H]1C2=C([C@@H]([C@@H](O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O

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